molecular formula C11H18ClNO3 B1377763 Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate CAS No. 1432680-20-0

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate

Cat. No.: B1377763
CAS No.: 1432680-20-0
M. Wt: 247.72 g/mol
InChI Key: OCRSDKHXTPKXCP-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a methyl group, a chloroacetamido group, and a carboxylate ester

Mechanism of Action

Target of Action

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is a type of local anesthetic . Local anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

Mode of Action

The mode of action of this compound involves its interaction with these sodium ion channels. It can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a temporary loss of sensation, particularly pain, in the area where the anesthetic was applied.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion channel pathway. By blocking these channels, the compound prevents the flow of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This blockage disrupts the normal function of the nervous system in the localized area, leading to a loss of sensation.

Pharmacokinetics

Its metabolism and excretion would occur after it has exerted its anesthetic effects .

Result of Action

The result of the action of this compound is the temporary loss of sensation in the area where it is applied. This is due to its blocking of sodium ion channels, which prevents the generation and conduction of nerve impulses .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with sodium ion channels . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and affect its stability or efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which can be functionalized to introduce the necessary substituents.

    Introduction of the Methyl Group: A methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base.

    Chloroacetamido Group Addition: The chloroacetamido group is introduced through a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine group on the cyclohexane ring.

    Esterification: The final step involves esterification to form the carboxylate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.

    Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The chloroacetamido group is known for its ability to form covalent bonds with biological targets, making it useful in the design of enzyme inhibitors.

Industry

Industrially, this compound can be used in the production of polymers and resins, where its functional groups contribute to the properties of the final material.

Properties

IUPAC Name

methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRSDKHXTPKXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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